

Spectroscopic Data of Isopropyl Methyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl methyl sulfide*

Cat. No.: *B074500*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl methyl sulfide** (IUPAC name: 2-(methylthio)propane; CAS No. 1551-21-9). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and analysis of this compound. This document presents available quantitative data in structured tables, details the experimental protocols for key spectroscopic techniques, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isopropyl methyl sulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for **isopropyl methyl sulfide** are not readily available in public spectral databases. The data for the structurally related compound, isopropyl methyl sulfone, is sometimes referenced; however, the difference in the oxidation state of the sulfur atom significantly alters the chemical shifts, making it a poor substitute. Therefore, predicted NMR data is provided below, which can serve as a reference for experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Isopropyl Methyl Sulfide**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-S-CH-(CH ₃) ₂	2.9 - 3.1	Septet	6.5 - 7.0
-S-CH(CH ₃) ₂	1.2 - 1.4	Doublet	6.5 - 7.0
-S-CH ₃	2.0 - 2.2	Singlet	N/A

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Isopropyl Methyl Sulfide**

Carbon Atom	Chemical Shift (ppm)
-S-CH-(CH ₃) ₂	35 - 40
-S-CH(CH ₃) ₂	22 - 25
-S-CH ₃	12 - 15

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **isopropyl methyl sulfide** is not readily available with a detailed peak list. However, based on its molecular structure, the characteristic infrared absorption bands are expected in the following regions.

Table 3: Characteristic Infrared Absorption Bands for **Isopropyl Methyl Sulfide**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (alkane)	Stretching	2970 - 2850	Strong
C-H (alkane)	Bending	1470 - 1450 and 1385 - 1365	Medium
C-S (sulfide)	Stretching	700 - 600	Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry data for **isopropyl methyl sulfide** is available from the National Institute of Standards and Technology (NIST) database. The major fragments observed in the electron ionization (EI) mass spectrum are tabulated below.

Table 4: Mass Spectrometry Fragmentation Data for **Isopropyl Methyl Sulfide**

m/z	Relative Intensity (%)	Putative Fragment
90	45	[M] ⁺ (Molecular Ion)
75	100	[M - CH ₃] ⁺
61	50	[CH ₃ SCH ₂] ⁺
47	30	[CH ₃ S] ⁺
43	80	[CH(CH ₃) ₂] ⁺
41	65	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as **isopropyl methyl sulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **isopropyl methyl sulfide** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the proton spectrum.
 - Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans due to the lower natural abundance of ^{13}C (e.g., 128 or more scans), and a relaxation delay of 2-10 seconds.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a volatile liquid like **isopropyl methyl sulfide**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

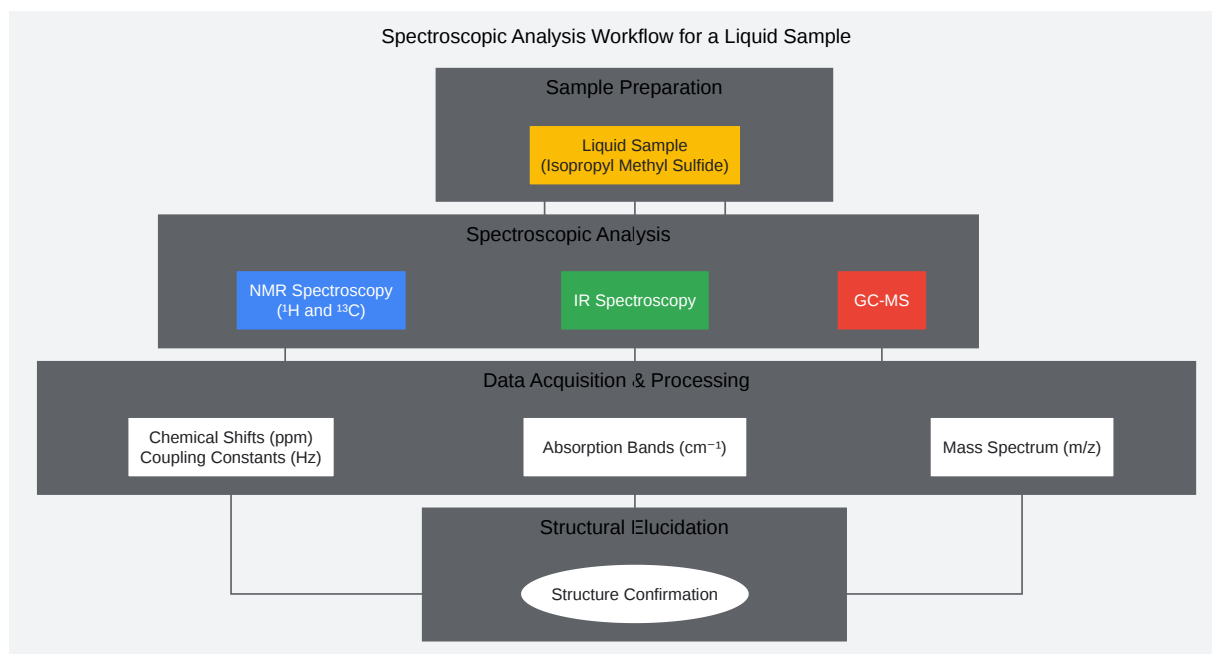
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **isopropyl methyl sulfide** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography:
 - A small volume of the sample solution (e.g., 1 μL) is injected into the GC inlet, which is heated to vaporize the sample.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar).
 - A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40 $^{\circ}\text{C}$), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 $^{\circ}\text{C}$).

- Mass Spectrometry:
 - As components elute from the GC column, they enter the mass spectrometer's ion source.
 - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
- Data Analysis: The resulting data consists of a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak. The mass spectrum of **isopropyl methyl sulfide** is then compared to library spectra for identification.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a liquid sample such as **isopropyl methyl sulfide**.



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Spectroscopic analysis workflow.

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